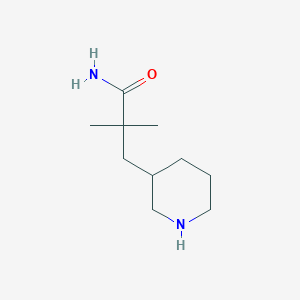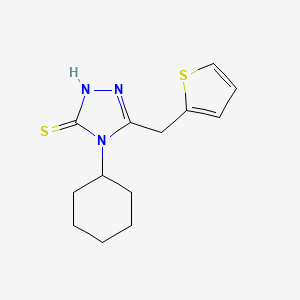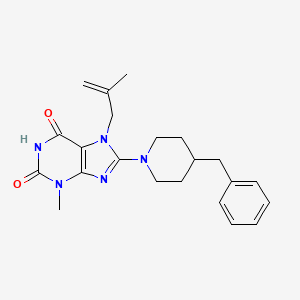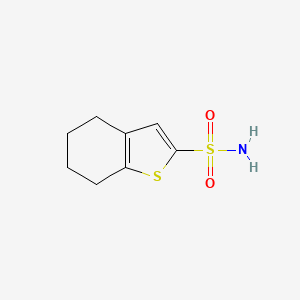![molecular formula C25H18F4N2O3 B2702109 [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate CAS No. 318289-44-0](/img/structure/B2702109.png)
[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate is a complex organic compound notable for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and industrial processes. The structure of the compound comprises a pyrazole ring, a phenyl group, and a trifluoromethyl phenoxy moiety, culminating in a multifaceted molecule with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate typically involves multiple steps:
Formation of the pyrazole ring: : This may involve the reaction of hydrazines with α,β-unsaturated ketones under acidic conditions.
Introduction of the phenyl group: : This step generally requires a Friedel-Crafts alkylation reaction, often catalyzed by Lewis acids such as AlCl₃.
Addition of the trifluoromethyl phenoxy group: : This step can be achieved through a nucleophilic aromatic substitution reaction, usually under basic conditions.
Esterification to form the benzoate: : The final esterification step to attach the 4-fluorobenzoate moiety typically uses standard esterification reagents like dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For large-scale industrial production, optimized routes often involve continuous flow reactions to enhance efficiency and yield. This includes fine-tuning reaction temperatures, pressures, and the use of catalysts to ensure consistent and high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl or pyrazole moiety, forming quinones or N-oxides, respectively.
Reduction: : Reduction reactions can target the trifluoromethyl group or the pyrazole ring, often leading to defluorination or ring opening.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly on the phenyl rings, modifying the trifluoromethyl or fluorobenzoate groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic reagents such as amines or thiols under basic conditions; electrophilic reagents like alkyl halides under acidic conditions.
Major Products
Oxidation: : Quinone derivatives or pyrazole N-oxides.
Reduction: : Defluorinated products or ring-opened pyrazoles.
Substitution: : Substituted phenyl or benzoate derivatives, depending on the specific substituent introduced.
Applications De Recherche Scientifique
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Research involving this compound often explores its potential as a biochemical probe to study enzyme activities or as a ligand in receptor binding studies.
Medicine
There is ongoing research into the compound's potential as a drug candidate, especially in fields like oncology and neurology due to its interaction with specific molecular targets.
Industry
In industrial applications, the compound's derivatives are used as intermediates in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
Effects and Targets
The exact mechanism of action depends on its application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biochemical pathways.
Molecular Targets and Pathways
Enzyme Inhibition: : The compound may inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: : It might interact with cell surface receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to similar compounds, [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate has a unique combination of trifluoromethyl and fluorobenzoate groups, which can enhance its chemical stability and biological activity.
Similar Compounds
[1-Methyl-3-phenyl-5-(phenoxy)pyrazol-4-yl]methyl benzoate
[1-Methyl-3-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl 4-methylbenzoate
Conclusion
The intricate structure and diverse reactivity of this compound make it a compound of significant interest in various scientific fields. Its unique properties and versatile applications underscore its potential in advancing research and industrial processes.
Propriétés
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F4N2O3/c1-31-23(34-20-9-5-8-18(14-20)25(27,28)29)21(22(30-31)16-6-3-2-4-7-16)15-33-24(32)17-10-12-19(26)13-11-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKVHYPEFQDLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)F)OC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-sulfonyl fluoride](/img/structure/B2702028.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2702029.png)

![1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2702032.png)
![N-[(3-ethoxy-4-methoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide](/img/structure/B2702033.png)
![1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2702035.png)


![methyl 5-amino-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2702040.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2702042.png)

